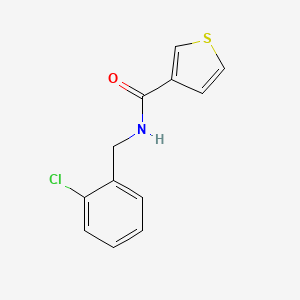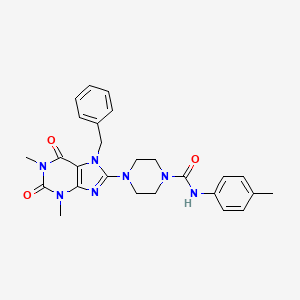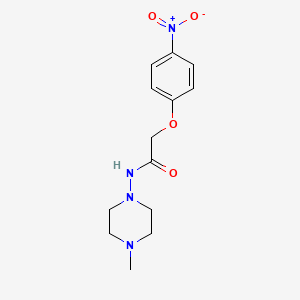
N-(2-chlorobenzyl)-3-thiophenecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions between substituted benzo[b]thiophene carbonyl chlorides and various amines or nucleophiles in the presence of catalysts like triethylamine. These processes are characterized by their ability to form complex structures through relatively straightforward methodologies, providing a basis for the synthesis of N-(2-chlorobenzyl)-3-thiophenecarboxamide and its analogs (Abbasi et al., 2011).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using crystallographic studies, revealing configurations that are crucial for understanding the compound's physical and chemical properties. For example, structural studies using X-ray diffraction can determine the crystalline system, space group, and molecular interactions within the crystal lattice, which are essential for predicting the behavior of similar compounds (Saeed et al., 2011).
Chemical Reactions and Properties
Thiophene derivatives participate in a variety of chemical reactions, including the formation of Schiff bases, which are a result of the reaction between an amine and an aldehyde. These reactions not only demonstrate the chemical versatility of thiophene carboxamides but also their potential for further functionalization, which is critical for the development of new materials and pharmaceutical agents (Bhattacharjee et al., 2011).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, can be influenced by the specific substituents on the thiophene core. These properties are crucial for determining the compound's applicability in various scientific and industrial fields. The characterization techniques often include NMR, IR, and mass spectroscopy to provide a detailed profile of the compound's structure (G. Thirunarayanan & K. Sekar, 2013).
Chemical Properties Analysis
The chemical properties of thiophene carboxamides, such as reactivity towards nucleophiles, electrophiles, and their behavior in catalytic cycles, are pivotal for their use in synthetic chemistry and pharmaceutical development. Studies on thiophene derivatives have shown a broad range of activities, including antimicrobial and anti-inflammatory properties, which underscore the potential of N-(2-chlorobenzyl)-3-thiophenecarboxamide in various chemical and biological applications (Kumar et al., 2008).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
One study on a thiophene-derived compound related to N-(2-chlorobenzyl)-3-thiophenecarboxamide demonstrated significant antimicrobial and anticancer activities. This compound was found to inhibit the growth of tested microorganisms, including drug-resistant bacteria such as MRSA, and showed selective antitumor efficacy against various cancer cell lines, including prostatic carcinoma, breast carcinoma, and lung cancer, at low doses (Yi-Dan Tang et al., 2012).
Antioxidant and Antitumor Activities
Another research focused on a novel thiourea derivative, which, along with its metal complexes, exhibited antioxidant and antitumor activities. The study highlighted the compound's effectiveness against breast cancer cells, indicating a promising avenue for therapeutic applications (T. Yeşilkaynak et al., 2017).
Chemical Stability and Inhibition Properties
The chemical stability and inhibition properties of a series of 2-(diethylamino)thieno1,3ŏxazin-4-ones were evaluated, showing potent inhibitory activity toward human leukocyte elastase (HLE). The study suggests the potential for these compounds in developing stable inhibitors for therapeutic use (M. Gütschow et al., 1999).
Palladium Recovery
In a different application outside of pharmacology, thioamide derivatives were synthesized and evaluated for their effectiveness in recovering palladium(II) from complex chloride solutions. This research indicates the potential utility of such compounds in industrial processes related to metal recovery (Osvaldo Ortet & A. Paiva, 2015).
Fluorescence Quenching Studies
Furthermore, the fluorescence quenching studies of carboxamide derivatives in different solvents provided insights into their photophysical properties, which could be relevant in developing optical sensors or other photonic devices (N. R. Patil et al., 2013).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-11-4-2-1-3-9(11)7-14-12(15)10-5-6-16-8-10/h1-6,8H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTOMTWDAHIFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CSC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4624537.png)


![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4624551.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide](/img/structure/B4624553.png)
![2-methyl-N-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4624555.png)

![1-({[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4624567.png)
![2-(5-chloro-2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4624579.png)
![3-allyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624587.png)


![N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4624622.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4624625.png)